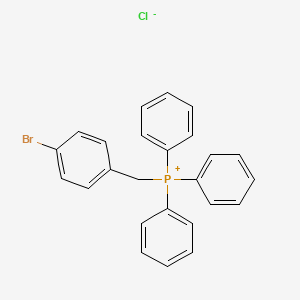

(4-BroMobenzyl)triphenylphosphoniuM chloride

Description

For this analysis, we focus on the bromide compound, which is well-documented as a key intermediate in organic synthesis.

(4-Bromobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C₂₅H₂₁Br₂P (MW: 512.22 g/mol). It appears as a white solid (98% purity) and is commercially available in quantities ranging from 1g to 100kg . Its primary applications include:

- Wittig reactions: Generating alkenes via ylide intermediates.

- Organocatalysis: Stabilizing reactive intermediates in cross-coupling reactions.

- Polymer chemistry: Modifying polymer backbones through alkylation.

Properties

IUPAC Name |

(4-bromophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQNARIPFSYECU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Acetonitrile or THF are optimal due to their ability to stabilize ionic intermediates.

-

Temperature : Reflux conditions (60–80°C) enhance reaction kinetics, typically completing within 12–24 hours.

-

Stoichiometry : A 1:1 molar ratio of PPh₃ to 4-bromobenzyl chloride ensures minimal side products.

-

Atmosphere : Inert conditions (N₂ or Ar) prevent oxidation of triphenylphosphine.

Example Protocol :

-

Combine PPh₃ (262.28 g/mol, 1 equiv) and 4-bromobenzyl chloride (215.48 g/mol, 1 equiv) in anhydrous acetonitrile.

-

Reflux under nitrogen for 24 hours.

-

Cool to 5°C, precipitate the product via dichloromethane washing, and vacuum-dry.

Yield : 85–90% with HPLC purity >99%.

Halide Exchange from (4-Bromobenzyl)triphenylphosphonium Bromide

When the bromide analog is more accessible, a metathesis reaction converts it to the chloride salt. This involves treating (4-bromobenzyl)triphenylphosphonium bromide with a chloride source (e.g., AgCl or NaCl) in a polar solvent.

Key Considerations

-

Chloride Source : Silver chloride (AgCl) offers high efficiency but increases cost. Sodium chloride (NaCl) is economical but requires prolonged reaction times.

-

Solvent : Methanol or water/acetone mixtures facilitate ion exchange due to high polarity.

Procedure :

-

Dissolve (4-bromobenzyl)triphenylphosphonium bromide (510.44 g/mol, 1 equiv) in methanol.

-

Add AgCl (143.32 g/mol, 1.1 equiv) and stir at 25°C for 6 hours.

-

Filter to remove AgBr precipitate and concentrate the filtrate.

Yield : 70–75% after recrystallization from ethanol.

Catalytic Wittig Reaction Precursor Synthesis

This method integrates the phosphonium salt’s preparation into a Wittig reaction workflow, leveraging in situ generation for immediate use in olefination.

Protocol Highlights

-

Base : Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) deprotonates intermediates, driving ylide formation.

-

Solvent : THF or dichloromethane (DCM) balances reactivity and solubility.

Example :

-

React 4-bromobenzyl chloride with PPh₃ in THF under N₂.

-

Add t-BuOK (1.1 equiv) at −20°C to generate the ylide.

-

Introduce an aldehyde (e.g., 4-(9H-carbazol-9-yl)benzaldehyde) for olefin synthesis.

Yield : 56–68% for the coupled olefin product, with phosphonium salt formation achieving >90% conversion.

Photocatalytic Quaternary Phosphonium Salt Synthesis

A modern approach employs iridium-based photocatalysts under visible light to accelerate quaternization, reducing reaction times and energy input.

Reaction Parameters

-

Catalyst : [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%) enables efficient electron transfer.

-

Base : N,N-Diisopropylethylamine (DIPEA) neutralizes HBr byproducts.

-

Solvent : Acetonitrile supports homogeneous catalysis and light penetration.

Steps :

-

Mix 4-bromobenzyl chloride, PPh₃, [Ir(dtbbpy)(ppy)₂]PF₆, and DIPEA in CH₃CN.

-

Degas with N₂ and irradiate with blue LEDs (450 nm) for 6 hours.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 80–85% with reduced byproduct formation.

Industrial-Scale Production and Purification

For large-scale synthesis, cost and scalability dictate method choice. The quaternization route (Method 1) is preferred due to reagent availability and minimal purification needs.

Optimization for Manufacturing

-

Solvent Recovery : Distillation of acetonitrile or THF reduces waste.

-

Crystallization : Ethanol or ethyl acetate recrystallization achieves >99% purity.

-

Quality Control : HPLC and ¹H NMR verify halide content and structural integrity.

Table 1: Comparative Analysis of Preparation Methods

| Method | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Quaternization | Acetonitrile | None | 80 | 24 | 85–90 | >99 |

| Halide Exchange | Methanol | AgCl | 25 | 6 | 70–75 | 98 |

| Wittig Integration | THF | t-BuOK | −20 to 25 | 8–24 | 56–68 | 95 |

| Photocatalytic | CH₃CN | [Ir(dtbbpy)(ppy)₂]PF₆ | 25 | 6 | 80–85 | >99 |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Purification Difficulties :

-

Cost Efficiency :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide/chloride group undergoes nucleophilic substitution with soft nucleophiles (e.g., amines, thiols). For example:

Example Reaction :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromobenzyltriphenylphosphonium chloride + 4-(9H-carbazol-9-yl)benzaldehyde | THF, 20°C, N₂ atmosphere | (E)-4-bromo-4'-(9H-carbazol-9-yl)stilbene | 92% |

Wittig Reactions

The compound serves as a Wittig reagent for olefination of aldehydes/ketones. The reaction proceeds via ylide formation, followed by [2+2] cycloaddition and elimination .

Phase-Transfer Catalyzed Wittig Reactions :

| Aldehyde | Catalyst | Yield (%) |

|---|---|---|

| 9-Formylanthracene | CTAB | 98 |

| Benzaldehyde | CTAB | 92 |

| p-Chloro-benzaldehyde | TBAI | 97 |

| Furan-2-aldehyde | CTAB | 90 |

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes. For instance, reaction with NaOH in ethanol produces styrene derivatives.

Key Factors Influencing Elimination:

-

Base Strength : Strong bases (e.g., NaOH) favor β-elimination.

-

Solvent Polarity : Polar aprotic solvents enhance reaction rates.

Cross-Coupling Reactions

The phosphonium cation participates in transition-metal-catalyzed cross-couplings , such as Suzuki-Miyaura reactions. For example, coupling with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Typical Conditions:

| Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80°C | 70–85% |

Role in Phase-Transfer Catalysis

The compound acts as a phase-transfer catalyst in biphasic systems. For example, it facilitates alkylation of carbonyl compounds under mild conditions .

Reaction with Carbon Tetrabromide :

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Aldehydes | 1,1-Dibromoalkenes | 87–98 |

| Ketones | gem-Dibromides | 3–13 |

Stability and Handling

Scientific Research Applications

(4-BroMobenzyl)triphenylphosphoniuM chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-BroMobenzyl)triphenylphosphoniuM chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the compound can donate its bromine atom to form new chemical bonds .

Comparison with Similar Compounds

Structural Analogs: Substituted Benzyltriphenylphosphonium Salts

Phosphonium salts with varying benzyl substituents exhibit distinct electronic and steric effects. Key comparisons include:

Key Findings :

Halide Counterion Variants

The counterion (Br⁻, Cl⁻, I⁻) influences solubility and reactivity:

Research Insight : Bromide salts are preferred for large-scale synthesis due to balanced solubility and stability, whereas chlorides may require stringent anhydrous conditions .

Phosphonium Salts vs. Phosphine Ligands

Phosphonium salts differ from phosphine ligands in structure and applications:

Key Difference : Phosphonium salts act as precursors to ylides, while phosphine ligands (e.g., DCMephos) coordinate metals in catalytic cycles .

Data Tables

Table 1: Commercial Availability of (4-Bromobenzyl)triphenylphosphonium Bromide

| Supplier | Purity | Packaging Options | Price Range (USD) |

|---|---|---|---|

| Shanghai Yukang Bio | 98% | 10g, 50g, 100g | $50–$500 |

| Multiple Chinese Suppliers | 98% | 1g–100kg | $10–$10,000 |

Table 2: Comparison of Phosphonium Salts and Ligands

| Compound | Molecular Weight | Key Feature | Application Example |

|---|---|---|---|

| (4-Bromobenzyl)triphenylphosphonium Br | 512.22 | Bromine stabilizes ylide | Styrene derivative synthesis |

| 2-Dicyclohexylphosphino-2'-methylbiphenyl | 344.39 | Bulky ligand enhances selectivity | Suzuki-Miyaura coupling |

Research Findings

- Reactivity : Brominated phosphonium salts exhibit slower but more controlled ylide formation compared to chloride analogs, reducing side reactions .

- Cost-Effectiveness : Bulk pricing for the bromide (as low as $10/g) makes it accessible for industrial use, whereas specialized ligands (e.g., 251320-86-2) cost >$100/g .

- Stability : The bromide’s hygroscopicity is lower than chloride variants, simplifying storage and handling .

Biological Activity

(4-Bromobenzyl)triphenylphosphonium chloride (commonly referred to as TPPB) is a phosphonium salt that has garnered attention for its biological activity, particularly in the context of cancer research and mitochondrial function. This compound is structurally characterized by a bromobenzyl group attached to a triphenylphosphonium moiety, which enhances its biological properties compared to other phosphonium salts.

TPPB is synthesized through the reaction of triphenylphosphine with aryl bromides, typically under metal-free conditions in solvents such as phenol. This method allows for the efficient formation of phosphonium salts at relatively high yields, often exceeding 90% . The unique structure of TPPB contributes to its hydrophobicity, which is critical for its accumulation in mitochondrial membranes.

The primary mechanism through which TPPB exerts its biological effects involves its interaction with mitochondrial components. Research indicates that TPPB can modulate mitochondrial membrane potential, leading to increased oxidative stress within cells. This oxidative stress is a precursor to apoptosis, particularly in various cancer cell lines .

Key Findings:

- Mitochondrial Dysfunction : TPPB disrupts mitochondrial bioenergetics, inhibiting ATP synthesis and affecting respiratory chain complexes .

- Cytotoxicity : In studies involving cancer cell lines such as MCF-7 (breast carcinoma), TPPB demonstrated significant cytotoxicity at concentrations as low as 250 nM, while showing lower toxicity towards non-malignant cells .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, potentially through the accumulation of reactive oxygen species (ROS) and subsequent signaling cascades .

Biological Activity Overview

The biological activity of TPPB can be summarized in the following table:

| Activity | Description |

|---|---|

| Mitochondrial Modulation | Alters mitochondrial membrane potential, leading to dysfunction and apoptosis in cancer cells. |

| Cytotoxicity | Exhibits significant cytotoxic effects on cancer cells (IC50 < 10 μM) while sparing non-malignant cells. |

| Oxidative Stress Induction | Increases ROS levels, contributing to cellular damage and apoptosis. |

| Protein Interaction | Modulates proteins involved in cellular signaling pathways, potentially altering their functions. |

Study 1: Mitochondrial Targeting

In a study examining the effects of TPPB on MCF-7 cells, researchers found that treatment with TPPB resulted in a marked decrease in cell viability due to mitochondrial dysfunction. The study highlighted that TPPB's hydrophobic nature facilitated its accumulation in mitochondria, leading to enhanced cytotoxic effects compared to less hydrophobic phosphonium salts .

Study 2: Apoptotic Pathways

Another investigation focused on the apoptotic mechanisms triggered by TPPB. The results indicated that TPPB treatment led to an increase in pro-apoptotic markers and a decrease in anti-apoptotic signals within treated cancer cells. This suggests that TPPB not only induces oxidative stress but also actively promotes apoptotic signaling pathways .

Q & A

Q. What are the established synthetic routes for preparing (4-bromobenzyl)triphenylphosphonium chloride, and what critical parameters influence yield?

The compound is typically synthesized via nucleophilic substitution between 4-bromobenzyl chloride and triphenylphosphine in a polar aprotic solvent (e.g., methylene chloride or acetonitrile). Key parameters include reaction temperature (ambient to reflux), stoichiometric ratios (1:1 for PPh₃ and 4-bromobenzyl chloride), and reaction duration (24–48 hours). Excess triphenylphosphine may improve yield by driving the reaction to completion. Side products, such as unreacted precursors or oxidized phosphine, require purification via recrystallization .

Q. How can researchers characterize the purity and structural integrity of (4-bromobenzyl)triphenylphosphonium chloride?

Structural confirmation relies on , , and NMR to identify aromatic protons (δ 7.2–7.8 ppm), the benzylic-CH₂ group (δ ~4.5 ppm), and the phosphonium center (δ ~20–25 ppm in NMR). Elemental analysis (C, H, Br, Cl, P) should align with theoretical values (e.g., C: ~59.2%, Br: ~15.6%). Melting point analysis (270–273°C for the analogous bromide ) and HPLC (≥98% purity) further validate purity.

Q. What are the primary applications of (4-bromobenzyl)triphenylphosphonium chloride in organic synthesis?

This phosphonium salt is widely used in Wittig reactions to generate alkenes from aldehydes. The bromine substituent enhances electrophilicity, facilitating reactions with electron-deficient carbonyl compounds. It also serves as a phase-transfer catalyst in biphasic systems due to its ionic nature .

Advanced Research Questions

Q. Under what conditions does (4-bromobenzyl)triphenylphosphonium chloride undergo unexpected decomposition or side reactions?

Exposure to strong bases (e.g., NaOMe) can induce cleavage instead of forming the expected ylide. For example, treatment with sodium methoxide in methanol may lead to decomposition into triphenylphosphine and a dienone byproduct, as observed in analogous phosphonium salts . Stability studies recommend inert atmospheres (N₂/Ar) and anhydrous conditions to prevent hydrolysis.

Q. How does the bromine substituent influence the reactivity of (4-bromobenzyl)triphenylphosphonium chloride compared to its methyl or hydrogen analogues?

The electron-withdrawing bromine group increases the electrophilicity of the benzylic carbon, accelerating ylide formation and subsequent Wittig reactivity. Comparative kinetic studies with 4-methyl derivatives (e.g., 4-methylbenzyl-triphenylphosphonium chloride ) show slower reaction rates due to electron-donating methyl groups. This difference is critical in designing stereoselective alkene syntheses.

Q. What analytical techniques are recommended to resolve contradictions in spectroscopic data for (4-bromobenzyl)triphenylphosphonium chloride derivatives?

Conflicting NMR signals (e.g., overlapping aromatic peaks) can be resolved via 2D techniques (COSY, HSQC) or high-field instruments (≥400 MHz). Mass spectrometry (ESI-TOF) confirms molecular ion peaks (e.g., [M-Cl]⁺ for C₂₅H₂₁BrP⁺, m/z ~439.1). X-ray crystallography provides definitive structural evidence, particularly for polymorphic forms .

Q. How can researchers optimize reaction conditions to minimize by-products during large-scale synthesis?

Scalability requires precise control of solvent polarity (e.g., switching from CH₂Cl₂ to THF for better solubility) and stoichiometry. Continuous-flow systems reduce side reactions by maintaining consistent temperature and mixing. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted triphenylphosphine and halogenated impurities .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in melting points (e.g., 270–273°C for the bromide vs. lower values for impure samples) highlight the need for differential scanning calorimetry (DSC) to assess thermal behavior.

- Experimental Design : For Wittig reactions, pre-forming the ylide at low temperature (−78°C) in THF enhances selectivity for trans-alkenes, while protic solvents favor cis-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.